4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O4S2/c1-12-10-14(16)4-5-15(12)24(20,21)17-11-13-6-8-19(9-7-13)25(22,23)18(2)3/h4-5,10,13,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQAMZGFQLDYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of 4-fluoro-2-methylphenol, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can be broken down into its constituent parts:
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Sulfonamide group : Characterized by the presence of a sulfonyl group (–SO2) attached to a nitrogen atom.
- Fluorinated aromatic ring : The presence of a fluorine atom on the aromatic ring enhances the compound's lipophilicity and biological activity.
Physical Properties
- Molecular Weight : Approximately 352.44 g/mol.
- Melting Point : Specific data on melting point is not provided in the sources, but sulfonamides typically exhibit moderate melting points due to their crystalline nature.
Pharmacological Applications
- Antidepressant Properties : Research has indicated that similar compounds within the piperidine class have shown efficacy as selective serotonin reuptake inhibitors (SSRIs). These compounds are being explored for their potential to treat depression and anxiety disorders .
- NK(1) Receptor Antagonism : The compound is structurally related to a series of piperazine derivatives that have been identified as potent NK(1) receptor antagonists. These antagonists are significant in the treatment of conditions such as depression and anxiety, showcasing the potential for the compound to influence neurochemical pathways effectively .
- Anticancer Activity : Some studies suggest that sulfonamide derivatives can exhibit anticancer properties, potentially through mechanisms involving inhibition of carbonic anhydrase enzymes or other targets within cancer cells. This area remains under investigation but highlights an avenue for future research .
Synthesis Techniques
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 4-fluoro-2-methylbenzenesulfonamide and N,N-dimethylpiperidine.
- Reagents : Common reagents include coupling agents and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction Conditions : The reactions are often conducted under controlled temperature and pH conditions to optimize yield and purity.
Case Study 1: Antidepressant Efficacy
A study explored the pharmacological profile of related piperazine derivatives, demonstrating significant antidepressant effects in animal models. The findings support further investigation into similar sulfonamide compounds for their therapeutic potential in treating mood disorders .
Case Study 2: Neuropharmacological Profile
Research into NK(1) receptor antagonists revealed that modifications in the piperidine structure can enhance binding affinity and selectivity, suggesting that this compound could be developed as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, while the piperidine moiety contributes to its overall stability and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylbenzenesulfonamide
- 2-Fluoro-4-methylphenol
Uniqueness
Compared to these similar compounds, 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of both the piperidine and sulfonamido groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.
Biological Activity
4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a sulfonamide group, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.44 g/mol. The structure includes a fluorinated aromatic ring, which is significant for its biological activity.
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This compound may also exhibit activity against various receptors and enzymes due to the presence of the piperidine moiety, which can influence binding affinity and selectivity.
Biological Activity Overview
Research indicates that compounds with similar structures have shown promising results in various biological assays. For instance:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The presence of the fluorine atom in this specific compound may enhance its potency against certain bacterial strains by improving lipophilicity and membrane permeability.
- Anticancer Potential : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Investigating the effects of this compound on cancer cell lines could reveal its potential as an anticancer agent.
- Neuropharmacological Effects : Compounds containing piperidine rings have been associated with neuropharmacological activities, including modulation of neurotransmitter systems. This aspect warrants further exploration regarding the impact of this compound on neurological disorders.
Table 1: Summary of Biological Activities
Case Study Examples
- Antimicrobial Efficacy : In a study focused on sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these pathogens.
- Apoptosis Induction in Cancer Cells : Research involving related sulfonamide compounds demonstrated their ability to trigger apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that piperidine-containing compounds can enhance dopamine receptor activity, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia.
Q & A
Q. What are the common synthetic routes for preparing 4-((4-fluoro-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be optimized?
The synthesis typically involves:
- Sulfonylation : Reacting a piperidine precursor with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling Reactions : Introducing the methyl-N,N-dimethylpiperidine moiety via reductive amination or nucleophilic substitution .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylpiperidine protons at δ 2.2–3.0 ppm; sulfonamide NH at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (25–60°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) and improving scalability .
- In-line Analytics : Implement real-time FTIR or PAT (Process Analytical Technology) to monitor intermediates .
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer effects) be resolved?
- Comparative Assays : Test the compound against isoform-specific targets (e.g., COX-2 vs. HDAC enzymes) using enzyme inhibition assays with fluorogenic substrates .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to distinct protein pockets, explaining selectivity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to divergent effects in different cell lines .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide derivatives?
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluoro with chloro or methoxy groups) and test potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (sulfonamide S=O) and hydrophobic (methylpiperidine) features .
- ADMET Profiling : Assess logP (octanol/water), metabolic stability (human liver microsomes), and cytotoxicity (HEK293 cells) to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
